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Compound of Interest

Compound Name:
1-(2,2-Diethoxyethoxy)-3-

methylbenzene

CAS No.: 58042-45-8

Cat. No.: B1315255

Get Quote

Introduction
1-(2,2-Diethoxyethoxy)-3-methylbenzene is a chemical compound of interest in various fields

of chemical research and development. Its molecular structure, featuring a substituted aromatic

ring coupled with an acetal functional group, gives rise to a unique spectroscopic fingerprint.

This guide provides an in-depth analysis of the expected spectroscopic data for this compound,

including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

The methodologies and interpretations presented herein are designed to equip researchers,

scientists, and drug development professionals with the necessary tools for the comprehensive

characterization of this and structurally related molecules.

The structural formula of 1-(2,2-Diethoxyethoxy)-3-methylbenzene is presented below.

Caption: Molecular Structure of 1-(2,2-Diethoxyethoxy)-3-methylbenzene.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 1-(2,2-Diethoxyethoxy)-3-methylbenzene, both ¹H and ¹³C NMR will provide

critical information for structural confirmation.

¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the

methyl group protons, and the protons of the diethoxyethoxy moiety.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(2,2-Diethoxyethoxy)-3-methylbenzene

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

Aromatic CH 6.7 - 7.2 Multiplet 4H

Acetal CH 4.8 - 5.0 Triplet 1H

O-CH₂ 3.8 - 4.0 Doublet 2H

O-CH₂ (ethoxy) 3.5 - 3.7 Quartet 4H

Ar-CH₃ 2.3 - 2.4 Singlet 3H

CH₃ (ethoxy) 1.1 - 1.3 Triplet 6H

The aromatic region is expected to show a complex multiplet due to the meta-substitution

pattern. The acetal proton will appear as a triplet due to coupling with the adjacent methylene

group. The methylene group attached to the aromatic oxygen will be a doublet, coupling to the

acetal proton. The ethoxy groups will present as a quartet and a triplet for the methylene and

methyl protons, respectively.

¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and electronic environment

of the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(2,2-Diethoxyethoxy)-3-methylbenzene
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Carbon Predicted Chemical Shift (δ, ppm)

Aromatic C-O 158 - 160

Aromatic C-CH₃ 139 - 141

Aromatic CH 110 - 130

Acetal CH 100 - 105

O-CH₂ 68 - 72

O-CH₂ (ethoxy) 60 - 65

Ar-CH₃ 20 - 22

CH₃ (ethoxy) 14 - 16

Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra is as follows:

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-pulse spectrum with a 30° pulse angle and a relaxation delay of 1-2

seconds.

Set the spectral width to cover the range of -2 to 12 ppm.

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled spectrum.
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Set the spectral width to cover the range of 0 to 200 ppm.

Use a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024

or more) due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 1-(2,2-Diethoxyethoxy)-3-methylbenzene is expected to show characteristic

absorption bands for the C-O ether linkages, the aromatic ring, and the aliphatic C-H bonds.

Table 3: Predicted IR Absorption Bands for 1-(2,2-Diethoxyethoxy)-3-methylbenzene

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

Aromatic C-H stretch 3000 - 3100 Medium

Aliphatic C-H stretch 2850 - 3000 Strong

C=C aromatic stretch 1450 - 1600 Medium

C-O ether stretch 1050 - 1250 Strong

Aromatic C-H bend 700 - 900 Strong

The strong C-O stretching band is a key diagnostic feature for the ether and acetal

functionalities.

Experimental Protocol for IR Spectroscopy
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates

(e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.
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Place the sample in the spectrometer and record the sample spectrum.

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.

Predicted Mass Spectrum:

Molecular Ion (M⁺): The molecular weight of 1-(2,2-Diethoxyethoxy)-3-methylbenzene
(C₁₃H₂₀O₃) is 224.29 g/mol . The electron ionization (EI) mass spectrum should show a

molecular ion peak at m/z = 224.

Key Fragmentation Pathways: The molecule is expected to undergo characteristic

fragmentation, particularly cleavage of the ether and acetal bonds.

[C13H20O3]+•
m/z = 224

[C6H5O(CH2)2]+•
m/z = 121- •CH(OC2H5)2

[CH(OC2H5)2]+
m/z = 103

- •C7H7O(CH2)

[C7H7O]+
m/z = 107

- C2H4

[C2H5O]+
m/z = 45

- C2H4

Click to download full resolution via product page

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Table 4: Predicted Key Fragments in the Mass Spectrum
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m/z Proposed Fragment

224 [M]⁺

121 [m-cresoxymethyl]⁺

107 [m-cresol]⁺

103 [CH(OC₂H₅)₂]⁺

75 [CH(OC₂H₅)]⁺

45 [C₂H₅O]⁺

Experimental Protocol for Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as direct infusion or through a gas chromatograph (GC-MS).

Ionization: Use electron ionization (EI) at 70 eV to generate fragments.

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and

fragments (e.g., m/z 40-300).

Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework

for the characterization of 1-(2,2-Diethoxyethoxy)-3-methylbenzene. By combining the

insights from NMR, IR, and MS, researchers can confidently confirm the structure and purity of

this compound. The provided protocols offer a standardized approach to data acquisition,

ensuring reproducibility and reliability in experimental results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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